

MI-136: A Comparative Analysis in Diverse Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

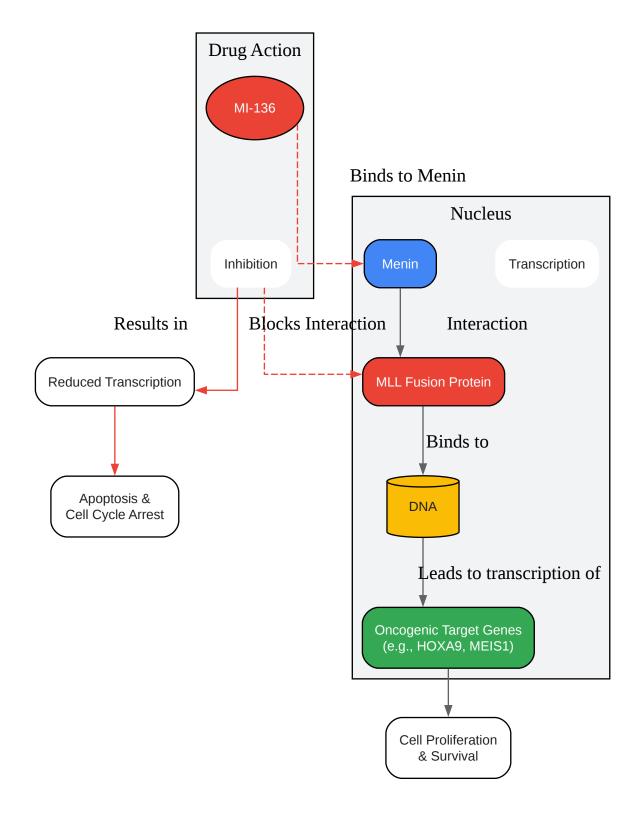
This guide provides a comparative overview of the menin-MLL inhibitor **MI-136** across various cancer models, including castration-resistant prostate cancer (CRPC), endometrial cancer, and MLL-rearranged leukemia. The information is compiled from preclinical studies to offer insights into its therapeutic potential and comparative efficacy against other established and emerging therapies.

Mechanism of Action

MI-136 is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the leukemogenic activity of MLL fusion proteins and has also been implicated in the progression of solid tumors like prostate and endometrial cancer. By inhibiting the menin-MLL interaction, MI-136 aims to downregulate the expression of oncogenic target genes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of Menin-MLL Inhibition





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Caption: MI-136 disrupts the Menin-MLL interaction, inhibiting oncogenic gene transcription.



Comparative Efficacy of MI-136 Castration-Resistant Prostate Cancer (CRPC)

MI-136 has demonstrated anti-proliferative effects in various prostate cancer cell lines. While direct head-to-head studies with the second-generation androgen receptor inhibitor enzalutamide are limited, the available data allows for an indirect comparison.

Cell Line	MI-136 IC50 (μM)	Enzalutamide IC50 (μΜ)	Reference
LNCaP	5.59	~1	[1], [Data not from direct comparative study]
VCaP	7.15	~1-5	[1], [Data not from direct comparative study]
22Rv1	5.37	~1-10	[1], [Data not from direct comparative study]

Note: IC₅₀ values for enzalutamide are approximated from various preclinical studies and are not from a direct comparative study with **MI-136**.

In a VCaP xenograft model, **MI-136** administered at 40 mg/kg intraperitoneally five days a week led to a significant decrease in the growth of castration-resistant tumors compared to vehicle controls[1].

Endometrial Cancer

MI-136 has shown potential in inhibiting the growth of endometrial cancer. A study using endometrial cancer organoids reported an IC $_{50}$ of 4.5 μ M for **MI-136**. The proposed mechanism involves the downregulation of the HIF pathway[2]. Standard-of-care for advanced or recurrent endometrial cancer often includes chemotherapy regimens such as carboplatin and paclitaxel. Direct preclinical comparisons between **MI-136** and this combination are not readily available in the published literature.



MLL-Rearranged Leukemia

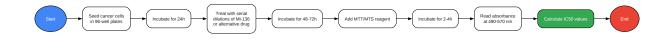
MI-136 is an early-generation menin-MLL inhibitor. Subsequent research has led to the development of more potent inhibitors. While a direct comparative study with **MI-136** is not always available, the data suggests that newer agents exhibit significantly lower IC₅₀ values.

Compound	Target	IC ₅₀ (nM)	Reference
MI-136	Menin-MLL	31	[1]
MI-503	Menin-MLL	~15	[3]
MI-3454	Menin-MLL	7-27 (in various MLL- rearranged cell lines)	
Revumenib (SNDX- 5613)	Menin-MLL	Potent, with demonstrated clinical activity	[4]
Ziftomenib (KO-539)	Menin-MLL	Potent, with demonstrated clinical activity	

Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining the IC50 of a compound using a cell viability assay.



- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat cells with a serial dilution of MI-136 or the comparator drug.
 Include a vehicle-only control.
- Incubation: Incubate the plates for 48 to 72 hours.
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model (Castration-Resistant Prostate Cancer)

This protocol describes a general procedure for evaluating the in vivo efficacy of **MI-136** in a CRPC xenograft model.

- Cell Implantation: Subcutaneously inject VCaP cells mixed with Matrigel into the flank of male immunodeficient mice.
- Tumor Growth and Castration: Allow tumors to reach a specified volume (e.g., 150-200 mm³). Perform surgical castration to induce a castration-resistant state.
- Treatment: Once tumors regrow to a predetermined size, randomize mice into treatment and control groups. Administer **MI-136** (e.g., 40 mg/kg, i.p., 5 days/week) or vehicle control.
- Tumor Measurement: Measure tumor volume with calipers two to three times per week.
- Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).



Conclusion

MI-136, a first-generation menin-MLL inhibitor, has demonstrated preclinical activity in various cancer models, including castration-resistant prostate cancer, endometrial cancer, and MLL-rearranged leukemia. While it shows promise, particularly in cancers dependent on the menin-MLL interaction, newer generation inhibitors have exhibited superior potency in leukemia models. Direct comparative studies of MI-136 against current standards of care, such as enzalutamide in CRPC and chemotherapy in endometrial cancer, are needed to fully elucidate its therapeutic potential in these solid tumors. The provided data and protocols serve as a valuable resource for researchers investigating the role of menin-MLL inhibition in oncology.

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